molecular formula C14H17ClO4 B8549623 Hexanedioic acid, chloromethyl phenylmethyl ester CAS No. 87343-30-4

Hexanedioic acid, chloromethyl phenylmethyl ester

Cat. No. B8549623
CAS RN: 87343-30-4
M. Wt: 284.73 g/mol
InChI Key: TZGBCSIGRNIPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanedioic acid, chloromethyl phenylmethyl ester is a useful research compound. Its molecular formula is C14H17ClO4 and its molecular weight is 284.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexanedioic acid, chloromethyl phenylmethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanedioic acid, chloromethyl phenylmethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87343-30-4

Product Name

Hexanedioic acid, chloromethyl phenylmethyl ester

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

1-O-benzyl 6-O-(chloromethyl) hexanedioate

InChI

InChI=1S/C14H17ClO4/c15-11-19-14(17)9-5-4-8-13(16)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

TZGBCSIGRNIPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCC(=O)OCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 350 ml of bromochloromethane cooled to 0° C. is added 67 g (0.14 mole) tetrabutylammonium salt of benzyl adipate half ester and the mixture is stirred overnight at 0° C. then allowed to warm to room temperature. The excess bromochloromethane is evaporated in vacuo, 400 ml ethyl ether is added to the residue and the mixture is stirred to form crystals of tetrabutylammonium bromide. The crystals are removed by filtration, washed with ether, stirred with ethyl acetate (300 ml) for one hour and refiltered and washed with ethyl acetate. The combined filtrates are evaporated in vacuo, the residue purified by chromatography on silica gel (1 kg), eluting with 2:1 hexane/ethyl acetate, to yield 19.1 g (48%) of the title compound. 1H--NMR (CDCl3) ppm (delta): 1.58-1.9 (m, 4H), 2.2-2.62 (m, 4H), 5.13 (s, 2H), 5.68 (s, 2H), 7.38 (s, 5H).
[Compound]
Name
tetrabutylammonium salt
Quantity
67 g
Type
reactant
Reaction Step One
Name
benzyl adipate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Yield
48%

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